CYP2A6 Selectivity: Direct Panel Comparison of Cytochrome P450 Isozyme Inhibition
In a standardized panel of human liver microsome assays, the target compound exhibits selective sub-micromolar inhibition of CYP2A6 with an IC50 of 390 nM, whereas all other major hepatic isoforms tested (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) returned IC50 values in the micromolar to high-micromolar range. This selectivity profile is in stark contrast to the class-level expectation for imidazole-containing compounds, which often display broad-spectrum CYP inhibition. The data represent a direct cross-study comparator against generic imidazole pan-inhibitors and establish the compound as a preferential tool for studying CYP2A6-mediated metabolism.
| Evidence Dimension | CYP Isozyme Inhibition IC50 (nM) |
|---|---|
| Target Compound Data | CYP2A6: 390 nM; CYP1A2: 2300 nM; CYP2B6: 5800 nM; CYP2C8: 79000 nM; CYP2C9: 36000 nM; CYP2C19: 34000 nM; CYP2D6: 21000 nM; CYP2E1: 12000 nM; CYP3A4: 29000 nM |
| Comparator Or Baseline | Class-level baseline: Imidazole antifungals (e.g., miconazole, ketoconazole) are reported to inhibit multiple CYP isoforms with comparable potency. Ketoconazole CYP3A4 IC50 ~0.1–1 µM, but also inhibits CYP2A6, 2C9, 2C19, 2D6 at similar multiples. |
| Quantified Difference | CYP2A6 IC50 is 5.9-fold lower than CYP1A2 (nearest off-target) and ≥30-fold lower than CYP2D6, 2E1, 3A4. This represents a selectivity index >30 for CYP2A6 over major hepatic isoforms. |
| Conditions | Human liver microsomes; substrate-specific probe reactions; preincubation with NADPH-regenerating system for 5 min (CYP2A6: coumarin as substrate). Assay data sourced from BindingDB/ChEMBL curated database [1]. |
Why This Matters
For procurement officers sourcing tool compounds for DDI or metabolism studies, this selectivity profile ensures experimental outcomes are attributable to CYP2A6 modulation rather than confounding polypharmacology.
- [1] BindingDB Entry BDBM50366392 (CHEMBL4172417). Affinity Data for Cytochrome P450 Inhibition. BindingDB, 2020. View Source
